N-(2,2,2-trifluoroethyl)cyclohexanamine
Description
Significance of Fluorinated Organic Compounds in Chemical Research
The introduction of fluorine into organic molecules has become a powerful tool in modern chemical research, particularly in the life sciences. sigmaaldrich.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. nih.gov This stability often translates to increased metabolic resistance in drug candidates, a highly desirable trait. nih.gov
The substitution of hydrogen with fluorine, a bioisosteric replacement, can dramatically alter a molecule's properties without significant changes in size (Van der Waals radii: H = 1.20 Å, F = 1.47 Å). sigmaaldrich.com The high electronegativity of fluorine can modify the electronic environment of a molecule, influencing its acidity, basicity, and dipole moment. These modifications can lead to enhanced binding affinity to biological targets, improved membrane permeability, and altered pharmacokinetic profiles. sigmaaldrich.comresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, a testament to the profound impact of this element. nih.gov Compounds containing the trifluoromethyl (CF3) group, in particular, are prevalent in bioactive molecules due to the group's ability to enhance metabolic stability and lipophilicity, which can improve drug absorption and distribution. nih.gov
The Cyclohexanamine Scaffold in Synthetic Chemistry
The cyclohexanamine (or aminocyclohexane) moiety is a fundamental building block in synthetic chemistry. wikipedia.org As a saturated carbocyclic amine, it provides a three-dimensional framework that is prevalent in a wide array of functional molecules. Cyclohexylamine (B46788) is a stronger base than its aromatic counterpart, aniline, and is utilized as a versatile intermediate in the synthesis of more complex organic compounds. wikipedia.org
Its derivatives are integral to various chemical industries. For instance, they are precursors to sulfenamide-based reagents that act as accelerators in the vulcanization of rubber. wikipedia.org In the pharmaceutical sector, the cyclohexanamine scaffold is found in a range of therapeutic agents, including mucolytics, analgesics, and bronchodilators. wikipedia.org The structural rigidity and stereochemical possibilities of the cyclohexane (B81311) ring allow for precise spatial orientation of functional groups, which is critical for designing molecules that can selectively interact with biological targets like enzymes and receptors. nih.govtaylorandfrancis.com
N-(2,2,2-trifluoroethyl)cyclohexanamine: Structural Features and Research Relevance
This compound combines the features of both the fluorinated ethylamine (B1201723) and the cyclohexanamine scaffolds. Its structure consists of a cyclohexyl ring bonded to the nitrogen atom of a 2,2,2-trifluoroethylamine (B1214592) group.
A common and practical method for the synthesis of such secondary amines is through reductive amination. wikipedia.org This reaction typically involves the condensation of a ketone, in this case, cyclohexanone (B45756), with a primary amine, 2,2,2-trifluoroethylamine, to form an intermediate imine (or enamine). This intermediate is then reduced in situ to yield the final secondary amine. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) being a mild and effective option. wikipedia.org More recently, biocatalytic methods using imine reductases (IREDs) have been developed for the reductive amination of ketones like cyclohexanone, offering high selectivity and sustainability. whiterose.ac.uk
The research relevance of this compound lies in its potential as a building block for more complex molecules. The trifluoroethyl group can confer desirable properties such as metabolic stability and altered basicity, while the cyclohexyl group provides a non-aromatic, lipophilic scaffold. The secondary amine functionality serves as a key handle for further synthetic elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 917771-47-2 sigmaaldrich.com |
| Molecular Formula | C₈H₁₄F₃N sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI Key | AFGPBZDWGNBFJO-UHFFFAOYSA-N sigmaaldrich.com |
This table is generated based on data from available chemical supplier databases.
Overview of Research Domains Pertaining to this compound and Analogues
While specific research on this compound itself is not extensively documented in peer-reviewed literature, the research domains of its analogues are well-established and diverse.
Medicinal Chemistry: A significant area of research involves the use of the trifluoroethylamine moiety as a metabolically stable isostere for a peptide bond. nih.gov In the design of enzyme inhibitors, such as those for cathepsin K (an enzyme implicated in osteoporosis), replacing a labile amide linkage with a trifluoroethylamine group has led to compounds with dramatically increased potency and metabolic stability. nih.gov The non-basic nature of the trifluoroethylamine nitrogen allows it to maintain crucial hydrogen bonding interactions with the target enzyme. nih.gov
Asymmetric Synthesis and Catalysis: Analogues such as N-2,2,2-trifluoroethylisatin ketimines have been employed as powerful synthons in organocatalytic cycloaddition reactions. nih.gov These reactions allow for the construction of complex, chiral spirocyclic scaffolds, which are of high interest in drug discovery. nih.govnih.gov The trifluoroethyl group plays a crucial role in activating the ketimine for these transformations and results in the formation of trifluoromethyl-containing heterocyclic products. nih.gov
Neuroscience and Pharmacology: The broader class of arylcyclohexylamines, which features a cyclohexyl ring and an amine, has been extensively studied for its interaction with the central nervous system. nih.gov Many of these compounds, such as ketamine and phencyclidine (PCP), are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, leading to dissociative anesthetic effects. nih.gov Research in this area focuses on understanding the structure-activity relationships of these derivatives and exploring their potential therapeutic applications and toxicological profiles. nih.gov
The study of this compound and its analogues thus spans from fundamental synthetic methodology to the development of new therapeutic agents, highlighting the strategic importance of combining fluorination with established pharmacophoric scaffolds.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h7,12H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGPBZDWGNBFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Investigations of N 2,2,2 Trifluoroethyl Cyclohexanamine
Reactivity Profiles of the Secondary Amine Functionality
The reactivity of the secondary amine in N-(2,2,2-trifluoroethyl)cyclohexanamine is fundamentally dictated by the availability of the nitrogen lone pair for chemical reactions. This availability is significantly modulated by the attached trifluoroethyl and cyclohexyl groups.
Nucleophilic Reactivity in Alkylation and Acylation Reactions
As a secondary amine, this compound is expected to act as a nucleophile, participating in both alkylation and acylation reactions to form tertiary amines and amides, respectively.
Alkylation: In alkylation reactions, typically with alkyl halides, the amine's nitrogen atom attacks the electrophilic carbon of the alkylating agent in an SN2-type mechanism. However, the strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group diminishes the nucleophilicity of the nitrogen atom, making it less reactive than non-fluorinated secondary amines like N-ethylcyclohexylamine. Consequently, forcing conditions, such as higher temperatures or the use of more reactive alkylating agents (e.g., alkyl triflates), may be necessary to achieve efficient conversion. The synthesis of secondary amines can be achieved through methods like reductive amination or the reduction of amides, highlighting the general reactivity pathways available. youtube.com
Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, through a nucleophilic acyl substitution mechanism. libretexts.orgcommonorganicchemistry.com This reaction leads to the formation of a stable N,N-disubstituted amide. Similar to alkylation, the reduced nucleophilicity of the amine necessitates careful selection of reaction conditions. The use of highly reactive acylating agents or the addition of a catalyst can facilitate the transformation. mdpi.com For instance, formylation, a specific type of acylation, has been successfully carried out on various amines using reagents like 2,2,2-trifluoroethyl formate (B1220265) (TFEF), often requiring heat to drive the reaction to completion. organic-chemistry.org
Amide Formation with Trichloroacetyl Chloride Intermediates
The reaction with highly electrophilic acyl chlorides, such as trichloroacetyl chloride, represents a key transformation for secondary amines. This reaction proceeds via the standard nucleophilic acyl substitution pathway to yield the corresponding N-(trichloroacetyl) amide.
Nucleophilic Attack: The lone pair of the nitrogen on this compound attacks the highly electrophilic carbonyl carbon of trichloroacetyl chloride.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Chloride Elimination: The intermediate collapses, expelling a chloride ion as the leaving group.
Deprotonation: A base, which can be another molecule of the amine starting material or an added non-nucleophilic base (like triethylamine), removes the proton from the nitrogen atom to yield the final, neutral amide product and an ammonium (B1175870) salt. commonorganicchemistry.comlibretexts.org
Given the reduced nucleophilicity of the starting amine, this reaction may proceed more slowly than with more basic amines. However, the high reactivity of trichloroacetyl chloride generally ensures that the reaction can be driven to completion, potentially at room temperature or with mild heating. commonorganicchemistry.com The formation of amides is a common and robust reaction, frequently employed in organic synthesis. libretexts.orgnih.gov
Influence of the 2,2,2-Trifluoroethyl Group on Reactivity and Stability
The 2,2,2-trifluoroethyl group is the defining feature of the molecule, exerting profound electronic and steric effects that control the amine's chemical properties. researchgate.netnih.gov
Electronic Effects on Amine Basicity and Nucleophilicity
The primary influence of the 2,2,2-trifluoroethyl group is its powerful electron-withdrawing inductive effect (-I effect). The three highly electronegative fluorine atoms pull electron density away from the nitrogen atom through the sigma bonds. masterorganicchemistry.com
Basicity: Basicity in amines is determined by the availability of the nitrogen's lone pair to accept a proton. chemistryguru.com.sglibretexts.org The strong -I effect of the trifluoroethyl group significantly reduces the electron density on the nitrogen, making the lone pair less available for donation. fiveable.mechemistrysteps.com Consequently, this compound is a considerably weaker base than its non-fluorinated counterparts, such as cyclohexylamine (B46788) and N,N-diethylcyclohexanamine. chemeo.comwikipedia.org This is reflected in the predicted pKa of its conjugate acid, which would be significantly lower than that of typical aliphatic secondary amines. masterorganicchemistry.comlibretexts.org
Nucleophilicity: Nucleophilicity is also dependent on the availability and reactivity of the lone pair. The reduced electron density on the nitrogen atom directly translates to lower nucleophilicity. This means that reactions involving this compound as a nucleophile will generally proceed at slower rates and may require more forcing conditions or more potent electrophiles compared to reactions with simpler alkylamines. researchgate.netnih.gov
| Compound Name | Structure | pKa of Conjugate Acid (pKaH) | Basicity Relative to Cyclohexylamine |
|---|---|---|---|
| Cyclohexylamine | C₆H₁₁NH₂ | 10.64 wikipedia.org | Reference |
| N,N-Diethylcyclohexanamine | C₆H₁₁N(CH₂CH₃)₂ | ~11 (Estimated) | Higher |
| This compound | C₆H₁₁NHCH₂CF₃ | ~6-7 (Estimated) | Significantly Lower |
| Aniline | C₆H₅NH₂ | 4.6 chemistrysteps.com | Significantly Lower |
Steric Considerations in Reaction Pathways
Steric hindrance refers to the physical obstruction caused by the size of substituent groups around a reactive center. chemistryguru.com.sgacs.org The 2,2,2-trifluoroethyl group is sterically more demanding than a simple ethyl or methyl group due to the larger van der Waals radius of fluorine atoms compared to hydrogen atoms.
This increased bulk can influence reaction rates and, in some cases, the stereochemical outcome of a reaction. The approach of an electrophile to the nitrogen's lone pair may be partially impeded, slowing the reaction. acs.org For reactions involving chiral centers or the formation of diastereomers, the steric bulk of the trifluoroethyl group, in concert with the cyclohexyl ring, could create a specific chiral environment that favors the formation of one stereoisomer over another.
Exploration of Specific Reaction Mechanisms
The incorporation of fluorine can introduce unique reactivity and mechanistic pathways. rsc.org While many reactions of this compound follow classical mechanisms, the electronic properties imparted by the fluorine atoms are a critical consideration.
For example, in a catalyzed aza-Friedel–Crafts reaction, the N-H moiety of a reactant can be crucial for activation by a catalyst through hydrogen bonding. acs.org The N-H bond of this compound is more acidic (and thus a better hydrogen bond donor) than in non-fluorinated amines, which could influence its interaction with certain catalysts.
Multi-component reactions, which enable the rapid assembly of complex molecules, often involve the formation of imine or iminium ion intermediates from amines. mdpi.com The reduced basicity and nucleophilicity of this compound would affect the equilibrium and rate of imine formation. However, its participation in such complex transformations remains a viable area of investigation, as demonstrated by the extensive use of related N-2,2,2-trifluoroethylisatin ketimines in various cycloaddition reactions. nih.gov These studies show that the trifluoroethyl-amine motif can be a valuable component in constructing complex molecular architectures. nih.gov
| Amine Substrate | Acylating Agent | Expected Relative Reactivity | Typical Conditions |
|---|---|---|---|
| N-Ethylcyclohexanamine | Acetyl Chloride | High | Room temperature, with base |
| This compound | Acetyl Chloride | Moderate | Room temperature or mild heating, with base |
| This compound | Trichloroacetyl Chloride | High | Room temperature, with base commonorganicchemistry.com |
| This compound | Acetic Anhydride | Low to Moderate | Heating, possibly with catalyst mdpi.com |
Proposed Mechanistic Pathways in Cycloaddition Reactions of Related Ketimines
Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic scaffolds. N-2,2,2-trifluoroethylisatin ketimines, as relatives of this compound, have been shown to be effective substrates in formal [3+2] cycloaddition reactions. nih.govrsc.org These reactions provide efficient pathways to complex molecular architectures, such as spirooxindoles containing pyrrolidine (B122466) rings. nih.govrsc.org
A common mechanistic pathway involves a base-catalyzed 1,3-dipolar cycloaddition. rsc.org In a typical reaction, a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to deprotonate the ketimine. nih.govrsc.org This deprotonation generates a key intermediate, an azomethine ylide. nih.gov This ylide, a 1,3-dipole, then reacts with a dipolarophile, such as a chalcone (B49325) or a cyclopentenedione, in a [3+2] cycloaddition to form a five-membered heterocyclic ring. nih.govrsc.org
For instance, the reaction between N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones in the presence of DABCO proceeds through an azomethine ylide intermediate to yield tetracyclic spirooxindoles. nih.gov The reaction conditions are typically mild, occurring at temperatures around 50 °C. nih.gov The diastereoselectivity of these reactions can be quite high, influenced by the substituents on the ketimine and the dipolarophile. nih.govrsc.org
Another proposed mechanism involves phase-transfer catalysis (PTC). In this system, a phase-transfer catalyst facilitates the deprotonation of the trifluoroethyl imine by a solid base like cesium carbonate (Cs₂CO₃) and transfers the resulting anion into the organic phase. nih.gov Here, the deprotonated imine rearranges into the reactive azomethine ylide, which subsequently undergoes cycloaddition with an electrophile like a maleimide. nih.gov This method is effective for synthesizing complex spiro-fused derivatives. nih.gov
| Reactants | Catalyst/Base | Reaction Type | Product | Yield/Diastereoselectivity | Reference |
| N-2,2,2-trifluoroethylisatin ketimines + Cyclopentene-1,3-dione | DABCO | Formal 1,3-Dipolar [3+2] Cycloaddition | Tetracyclic spirooxindoles | Up to 99% yield, 91:9 dr | nih.gov |
| N-2,2,2-trifluoroethylisatin ketimines + Chalcones | DBU | 1,3-Dipolar [3+2] Cycloaddition | 5′-CF₃-substituted 3,2′-pyrrolidinyl spirooxindoles | Up to 89% yield, >99:1 dr | rsc.org |
| N-2,2,2-trifluoroethylisatin ketimines + Maleimides | Phase Transfer Catalyst (THAB)/Cs₂CO₃ | Diastereoselective [3+2] Cycloaddition | Trifluoromethyl spiro-fused[succinimide-pyrrolidine-oxindole] derivatives | 69–96% yield, 67:33–>99:1 dr | nih.gov |
Radical-Mediated Transformations and Electron Donor-Acceptor Complexes
Beyond ionic pathways, radical-mediated reactions offer alternative avenues for functionalization. A key concept in initiating such reactions under mild conditions is the formation of Electron Donor-Acceptor (EDA) complexes. hepatochem.comnih.gov An EDA complex is a ground-state aggregate formed between an electron-rich molecule (donor) and an electron-poor molecule (acceptor). nih.gov While the individual components may not absorb visible light, the resulting complex often does, enabling photo-induced single-electron-transfer (SET) to generate radical intermediates without the need for a traditional photocatalyst. hepatochem.comnih.gov
The nitrogen atom in amines, including potentially this compound, has a lone pair of electrons and can act as an electron donor. researchgate.net This amine can form an EDA complex with a suitable electron acceptor. hepatochem.comresearchgate.net Upon irradiation with visible light, an electron is transferred from the donor to the acceptor, generating a donor radical cation and an acceptor radical anion. hepatochem.com These radical intermediates can then proceed through various reaction pathways. nih.gov
For example, EDA complexes formed from perfluoroalkyl iodides (acceptors) and organic bases (donors) can be activated thermally or photochemically to generate perfluoroalkyl radicals, which can then participate in reactions like atom transfer radical additions or homolytic aromatic substitutions. researchgate.net Similarly, ternary EDA complexes involving an α-bromonitrostyrene (acceptor), an amine like DIPEA (donor), and benzaldehyde (B42025) can be photochemically activated to produce nitrocyclopropanes via a radical mechanism. nih.gov The amine is crucial for the formation of the photoactive EDA complex. nih.gov This strategy avoids harsh conditions and the use of expensive metal catalysts. researchgate.net
The challenge in EDA chemistry is often preventing the rapid back electron transfer that regenerates the starting materials in their ground state. hepatochem.com Successful synthetic methods depend on the subsequent chemical steps of the radical intermediates being faster than this back transfer. hepatochem.com
Proton Transfer and Acid-Base Catalysis in Reactions
Proton transfer is a fundamental step in many organic reactions and is central to acid-base catalysis. masterorganicchemistry.com It involves the movement of a proton (H⁺) from one site to another, either within the same molecule (intramolecular) or between different molecules (intermolecular). masterorganicchemistry.com In the context of reactions involving imines like this compound or its related ketimines, proton transfer is often the key initiating step.
As discussed in the context of cycloaddition reactions (Section 3.3.1), a base is frequently used to deprotonate the substrate. nih.gov The N-2,2,2-trifluoroethylisatin ketimine, for example, has an acidic proton on the carbon alpha to the imine nitrogen, which is made more acidic by the electron-withdrawing trifluoroethyl group. A base, such as DBU or a carbonate, abstracts this proton to form an anion. nih.govrsc.org This anion is a resonance-stabilized species, which can be represented as an azomethine ylide. nih.gov This process is a classic example of base catalysis, where the catalyst (the base) generates a more reactive intermediate. youtube.com
The mechanism of proton transfer can occur in a single step or through a stepwise process involving a "proton shuttle," such as a solvent molecule like water. masterorganicchemistry.com In many organic reaction mechanisms, an initial deprotonation is followed by a subsequent protonation event at a different position in the molecule or reaction intermediate. nih.gov For instance, after the cycloaddition step, an intermediate may undergo an intramolecular proton transfer to yield the final, more stable product. nih.gov
Proton-coupled electron transfer (PCET) is another relevant mechanism where an electron and a proton are transferred together, often in a concerted step. nih.gov This process allows for the homolytic cleavage of bonds, such as N-H or C-H bonds, under milder conditions than traditional methods by avoiding high-energy charged intermediates. nih.gov
Investigating Reaction Kinetics and Thermodynamics
For cycloaddition reactions, computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating mechanistic pathways and energetics. mdpi.comresearchgate.net Theoretical studies can map out the entire energy profile of a reaction, including the structures and energies of reactants, transition states, intermediates, and products. researchgate.net
A theoretical study on the [3+2] cycloaddition reaction between nitrilimines and trifluoroacetonitrile, for example, used DFT to analyze the thermodynamics and regioselectivity. mdpi.com The calculations showed which isomeric product was favored by comparing the activation energies of the different possible pathways. mdpi.com The pathway with the lowest activation energy corresponds to the fastest reaction rate and is therefore the kinetically preferred path.
| Parameter | Description | Method of Investigation | Significance | Reference |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Computational (e.g., DFT calculations), Experimental (e.g., Arrhenius plots). | Determines the reaction rate. Lower Ea means a faster reaction. | mdpi.comresearchgate.net |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Experimental (e.g., Calorimetry), Computational (e.g., DFT calculations). | Indicates if a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). | researchgate.net |
| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | ΔG = ΔH - TΔS. | Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. | researchgate.net |
| Equilibrium Constant (Keq) | The ratio of product concentrations to reactant concentrations at equilibrium. | Determined from concentrations at equilibrium, related to ΔG. | Indicates the extent to which a reaction will proceed to completion. | researchgate.net |
Experimental methods such as titration calorimetry can be used to determine the equilibrium constants (K) and standard molar enthalpies of reaction (ΔH°) for complex formation, providing direct thermodynamic data. researchgate.net By measuring these values at different temperatures, the standard molar heat-capacity changes (ΔCp°) can also be determined, offering deeper insight into the interactions governing the reaction. researchgate.net
Computational and Theoretical Studies on N 2,2,2 Trifluoroethyl Cyclohexanamine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of a molecule. For N-(2,2,2-trifluoroethyl)cyclohexanamine, these calculations would reveal the distribution of electron density, the nature of molecular orbitals, and the influence of the strongly electronegative trifluoromethyl (-CF₃) group.
The primary focus of an electronic structure analysis would be the nitrogen atom's lone pair of electrons, which is central to the molecule's reactivity. The introduction of the 2,2,2-trifluoroethyl group is expected to have a profound impact on this lone pair. The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which propagates through the ethyl chain to the nitrogen atom. This effect would significantly reduce the electron density on the nitrogen, thereby stabilizing its lone pair and lowering the energy of the Highest Occupied Molecular Orbital (HOMO). A lower HOMO energy generally correlates with reduced reactivity as a nucleophile and lower basicity.
DFT calculations, such as with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), would quantify this effect. nih.gov Molecular Electrostatic Potential (MEP) maps would visually demonstrate the electron-poor region around the trifluoroethyl group and the reduced negative potential on the nitrogen atom compared to a non-fluorinated analogue like N-ethylcyclohexylamine.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Expected Finding for this compound | Rationale |
|---|---|---|
| HOMO Energy | Lower than N-ethylcyclohexylamine | Strong inductive electron withdrawal by the -CF₃ group stabilizes the nitrogen lone pair. |
| Nitrogen Atom Charge | Less negative than in N-ethylcyclohexylamine | Electron density is pulled away from the nitrogen by the trifluoroethyl substituent. |
| C-F Bond Length | Short and strong | Characteristic of the carbon-fluorine bond. |
| C-N Bond Polarization | Significant polarization towards nitrogen, but influenced by substituents. | Electronegativity differences between carbon and nitrogen. |
Prediction and Quantification of Molecular Basicity and Nucleophilicity
The basicity and nucleophilicity of an amine are critical parameters governing its chemical behavior. Both properties are predicted to be substantially lower for this compound compared to cyclohexylamine (B46788) or N-ethylcyclohexylamine.
Molecular Basicity (pKa): Basicity refers to the ability of the nitrogen lone pair to accept a proton. The electron-withdrawing nature of the trifluoroethyl group significantly reduces the availability of this lone pair for protonation. acs.orgalfa-chemistry.com Computational methods can predict the gas-phase basicity or the pKa of the conjugate acid in solution. For instance, the pKa of 2,2,2-trifluoroethylamine's conjugate acid is around 5.7, which is drastically lower than that of ethylamine (B1201723) (pKa ≈ 10.8). A similar substantial reduction is expected for this compound relative to N-alkylcyclohexylamines (pKa ≈ 11). Computational models would confirm a predicted pKa value several units lower than its non-fluorinated counterparts.
Nucleophilicity: Nucleophilicity relates to the rate at which the amine attacks an electrophilic center. While often correlated with basicity, nucleophilicity is also highly sensitive to steric effects. core.ac.uk The trifluoroethyl group primarily impacts nucleophilicity through its electronic effect, which drastically reduces the nitrogen's ability to donate its electron pair. masterorganicchemistry.com Studies on 2,2,2-trifluoroethylamine (B1214592) show its nucleophilicity is reduced by a factor of about 100,000 compared to ammonia. masterorganicchemistry.com Mayr's nucleophilicity scale, which can be extended using computational methods, would likely place this compound in the category of very weak amine nucleophiles. acs.orgacs.org
Table 2: Predicted Basicity and Nucleophilicity
| Parameter | Predicted Value/Trend | Comparison Compound(s) |
|---|---|---|
| pKa (conjugate acid) | Significantly lower than 11 | N-ethylcyclohexylamine (pKa ~11) |
| Gas-Phase Basicity | Lower | Cyclohexylamine, N-ethylcyclohexylamine |
| Mayr Nucleophilicity (N) | Low | Significantly lower than diethylamine (B46881) (N=14.7 in H₂O) masterorganicchemistry.com |
Conformational Analysis of the Cyclohexyl Moiety and its Trifluoroethyl Substitution
The conformational preference of the N-(2,2,2-trifluoroethyl) group on the cyclohexane (B81311) ring is a key determinant of the molecule's ground-state structure and reactivity. Like most substituted cyclohexanes, this compound is expected to exist predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub The critical question is the preference of the substituent for the equatorial versus the axial position.
Computational conformational analysis, using methods like molecular mechanics or DFT, can calculate the energy difference between the two chair conformers. For a monosubstituted cyclohexane, the substituent's preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. libretexts.org Larger substituents generally have larger A-values due to more severe 1,3-diaxial interactions (steric strain) in the axial position. fiveable.memasterorganicchemistry.com
The N-(2,2,2-trifluoroethyl)amino group is sterically demanding. Therefore, it is strongly predicted that the equatorial conformation will be significantly more stable than the axial conformation. core.ac.uksapub.org Computational geometry optimization would show that in the axial conformer, the bulky trifluoroethyl group would clash with the axial hydrogens on carbons 3 and 5 of the ring, leading to substantial steric strain. The energy difference (A-value) is expected to be large, likely in the range of 2-5 kcal/mol, leading to a population of over 99% of the equatorial conformer at room temperature.
Table 3: Predicted Conformational Preferences
| Conformer | Relative Energy | Key Feature |
|---|---|---|
| Equatorial | Lowest (Most Stable) | The N-(2,2,2-trifluoroethyl)amino group points away from the ring, minimizing steric interactions. |
| Axial | Higher (Less Stable) | The substituent experiences significant 1,3-diaxial steric strain with axial hydrogens. |
| Twist-Boat | Highest | A high-energy intermediate in the ring-flip process. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the characterization of transition states and the calculation of activation energies. researchgate.netacs.org For this compound, a typical reaction to model would be its N-alkylation, an Sₙ2 reaction with an alkyl halide. nih.gov
Modeling this reaction would involve:
Geometry Optimization: Calculating the structures of the reactants (amine and alkyl halide), the transition state, and the products.
Transition State (TS) Search: Locating the first-order saddle point on the potential energy surface that connects reactants and products. ucsb.edu For the N-alkylation, the TS would feature a partially formed N-C bond and a partially broken C-halide bond.
Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. rsc.org
Activation Energy (ΔE‡) Calculation: Determining the energy difference between the transition state and the reactants.
Due to the reduced nucleophilicity of the nitrogen atom, computational modeling is expected to predict a significantly higher activation barrier for the N-alkylation of this compound compared to the same reaction with N-ethylcyclohexylamine. researchgate.net This high activation energy would be a quantitative reflection of the amine's poor reactivity. The free energy profile for the reaction could be modeled in various solvents using implicit solvent models (like CPCM or SMD) to provide a more realistic picture of the reaction kinetics. nih.gov
Structure-Reactivity Relationships and Predictive Models (excluding QSAR for toxicity)
By systematically modifying the structure of this compound in silico and calculating key properties, it is possible to build structure-reactivity relationships. These models can predict how changes in the molecular structure will affect its chemical behavior.
For instance, one could computationally explore:
Effect of Cyclohexyl Ring Substitution: Adding electron-donating or electron-withdrawing groups to the cyclohexane ring and calculating the resulting change in the nitrogen's basicity and the activation energy for a model reaction. An electron-donating group would be predicted to slightly increase basicity, while an electron-withdrawing group would decrease it further.
Effect of Fluorination Degree: Modeling analogues with -CH₂CH₂F and -CH₂CHF₂ groups to quantify the relationship between the number of fluorine atoms and the reduction in nucleophilicity. This would likely show a non-linear but direct correlation between the degree of fluorination and the increase in the activation barrier for reactions. nsf.govnih.gov
These computational experiments help in building predictive models based on descriptors like HOMO energy, atomic charges, or steric parameters. Such models are valuable for designing molecules with tailored reactivity without the need for extensive experimental synthesis and testing.
Applications in Advanced Organic Synthesis and Materials Science
N-(2,2,2-trifluoroethyl)cyclohexanamine as a Key Synthetic Intermediate
This compound serves as a valuable synthetic intermediate for creating more complex molecular architectures. Its structure, combining a nucleophilic secondary amine with a lipophilic cyclohexane (B81311) ring and an electron-deficient trifluoroethyl group, allows for a diverse range of chemical transformations. The amine functionality can readily undergo reactions such as acylation, alkylation, and arylation to introduce new substituents.
For instance, it can be used in the synthesis of specialized amides and sulfonamides. The presence of the trifluoroethyl group can enhance the metabolic stability of the resulting products, a desirable trait in the development of new pharmaceuticals. rsc.orgwikipedia.org Furthermore, the cyclohexyl group provides a non-planar, rigid scaffold that can be crucial for controlling the three-dimensional orientation of substituents, influencing how a molecule interacts with biological targets. While direct literature on this specific amine is sparse, the principles are well-established with analogous fluorinated amines. rsc.orgresearchgate.net
Utilization as a Building Block in the Construction of Polycyclic Heterocycles
Polycyclic nitrogen heterocycles are core structures in a vast number of pharmaceuticals and natural products. nih.govresearchgate.net The synthesis of these complex scaffolds often relies on cascade reactions or multicomponent strategies where amine-containing building blocks are essential. nih.gov this compound is a promising candidate for such synthetic strategies.
One major area of application for related fluorinated amines is in [3+2] and other cycloaddition reactions to form five-membered rings. mdpi.comnih.govacs.org For example, N-2,2,2-trifluoroethylisatin ketimines, derived from trifluoroethylamine, are widely used as 1,3-dipole precursors. mdpi.comnih.gov These intermediates react with various alkenes to construct complex spiro-pyrrolidine-oxindole frameworks, which are of significant interest in medicinal chemistry. mdpi.comacs.org By analogy, this compound could be transformed into a corresponding azomethine ylide precursor. Its cyclohexyl group would introduce a distinct steric and conformational bias to the cycloaddition process, potentially leading to novel polycyclic structures with high diastereoselectivity.
Modern synthetic methods for polycyclic N-heterocycles include palladium-catalyzed cascade reactions involving aminopalladation and carbopalladation. nih.govnih.gov In these reactions, an N-substituted amine is a critical component. The unique electronic properties conferred by the trifluoroethyl group in this compound could influence the reactivity and stability of the palladium-amido intermediates central to these catalytic cycles, offering a pathway to new fused heterocyclic systems.
Precursor for Functional Materials (e.g., Novel Fluorinated Polyurethanes)
The incorporation of fluorine into polymers can dramatically enhance their properties, leading to materials with high thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity. mdpi.comresearchgate.net Fluorinated polyurethanes (FPUs) are a class of high-performance materials used in demanding applications. researchgate.netnih.gov These polymers are typically synthesized from diisocyanates and diols, with fluorine being introduced through fluorinated monomers in either segment.
While FPUs are often made from fluorinated diols or diisocyanates, there is growing interest in non-isocyanate polyurethanes (NIPUs) or polyhydroxyurethanes (PHUs), which are synthesized through the polyaddition of bis(cyclic carbonate)s and diamines. nih.gov This approach avoids the use of toxic phosgene (B1210022) derivatives. In this context, a diamine derivative of a fluorinated cyclohexane could serve as a valuable monomer. This compound itself could be used as a chain-terminating agent or, if converted into a diamine derivative, as a core building block. The inclusion of the trifluoroethylcyclohexyl moiety is expected to impart:
Increased Hydrophobicity: The high fluorine content would lead to low surface energy and water-repellent properties. nih.gov
Modified Mechanical Properties: The bulky, rigid cyclohexyl group would influence chain packing and stiffness, affecting the material's glass transition temperature and modulus. researchgate.net
Role in Catalysis: Potential as an Organocatalyst or Ligand in Metal-Catalyzed Reactions
Chiral amines are fundamental to the field of asymmetric catalysis, acting as organocatalysts or as chiral ligands for transition metals. nih.govyoutube.com this compound, being a chiral secondary amine (once the cyclohexyl ring is appropriately substituted or in certain conformations), possesses features that make it an intriguing candidate for catalytic applications.
As an organocatalyst , it could be employed in enamine or iminium ion catalysis. Proline, a simple secondary amine, is a famous organocatalyst for reactions like aldol (B89426) and Mannich additions. youtube.com The basicity of the amine is a critical parameter in these reactions. The strongly electron-withdrawing trifluoroethyl group significantly reduces the basicity of the nitrogen atom, which could be beneficial for tuning catalyst activity and preventing unwanted side reactions. wikipedia.org
As a ligand in metal-catalyzed reactions , the amine can coordinate to a metal center. The combination of the sterically demanding cyclohexyl group and the electronically distinct trifluoroethyl group could create a unique chiral environment around the metal. This could be exploited in asymmetric hydrogenations, cross-couplings, or aminations, where the ligand's structure is key to achieving high enantioselectivity. acs.orgnih.gov The synthesis of chiral γ-branched aliphatic amines, for instance, has been achieved through organocatalytic isomerization combined with reduction, highlighting the importance of chiral amine scaffolds in modern synthesis. nih.govacs.org
Strategic Incorporation of the Trifluoroethyl Group for Enhanced Chemical Properties
The decision to incorporate a 2,2,2-trifluoroethyl group onto a cyclohexylamine (B46788) scaffold is a deliberate strategy to impart specific, advantageous properties. The effects of this substitution are multifaceted and well-documented in related systems.
Modulation of Basicity (pKa): The primary effect of the trifluoroethyl group is its powerful electron-withdrawing inductive effect. This drastically reduces the electron density on the nitrogen atom, making the amine significantly less basic than its non-fluorinated counterparts. For example, the pKa of cyclohexylamine is approximately 10.64, whereas the pKa of 2,2,2-trifluoroethylamine (B1214592) is around 5.7. wikipedia.orgnih.gov This reduction in basicity can be critical in pharmaceutical applications to avoid undesired interactions with biological targets or to improve oral bioavailability by ensuring the compound is not fully protonated at physiological pH.
Increased Lipophilicity: Fluorine is highly lipophilic. Replacing hydrogen atoms with fluorine generally increases a molecule's solubility in nonpolar environments. This can enhance its ability to cross cell membranes, a key factor in drug absorption and distribution. nih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond. Attaching a trifluoroethyl group to the nitrogen can protect the adjacent C-H bonds from metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" strategy can increase the half-life of a drug candidate in the body. wikipedia.org
Conformational Control and Bioisosterism: The trifluoroethylamino group can act as a bioisostere for an amide bond. rsc.orgnih.gov It mimics the steric and electronic properties of the amide linkage but is resistant to hydrolysis by proteases. This makes it a valuable replacement in peptidomimetic drug design. rsc.org
Table of Physicochemical Property Comparison This table illustrates the impact of ethyl group fluorination on the basicity of simple amines. While specific data for this compound is not readily available, the trend is clearly demonstrated by its parent amines.
| Compound | Structure | pKa | Effect of Fluorination |
| Cyclohexylamine | C₆H₁₁NH₂ | 10.64 wikipedia.org | Baseline (aliphatic amine) |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | ~5.7 nih.govchemicalbook.com | Strong decrease in basicity |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁹F NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of N-(2,2,2-trifluoroethyl)cyclohexanamine. By analyzing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, one can confirm the compound's connectivity and gain deep insights into its three-dimensional structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the cyclohexyl ring protons and the methylene (B1212753) protons of the trifluoroethyl group. The methine proton on the carbon bearing the nitrogen (C1-H) is particularly diagnostic. Its chemical shift and multiplicity reveal information about the substituent's orientation (axial or equatorial) on the cyclohexane (B81311) ring, which typically exists in a chair conformation. An axial proton usually appears at a higher field (lower ppm) compared to an equatorial proton. The coupling constants (J-values) between adjacent protons, especially the C1 proton and the neighboring C2 protons, are crucial for conformational assignment. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include the carbon attached to the nitrogen (C1), the carbons of the cyclohexane ring, and the two carbons of the trifluoroethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), while the methylene carbon (-CH₂-) will appear as a quartet due to coupling with the adjacent fluorines (²JCF). rsc.org The chemical shifts of the cyclohexane carbons can also provide evidence for the substituent's conformational preference. bmrb.io
¹⁹F NMR Spectroscopy: As ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. nih.govbiophysics.org For this compound, the spectrum would exhibit a single primary signal for the -CF₃ group. This signal would be split into a triplet due to coupling with the two adjacent methylene protons (³JHF). The chemical shift of this signal is highly sensitive to the local electronic environment.
The combined use of these NMR techniques, along with two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for unambiguous assignment of all proton and carbon signals and provides a detailed picture of the molecule's stereochemistry.
Table 1: Predicted NMR Spectroscopic Data for this compound (Note: These are estimated values based on data for analogous compounds like cyclohexylamine (B46788) and 2,2,2-trifluoroethylamine (B1214592). Actual values may vary based on solvent and experimental conditions.) bmrb.iochemicalbook.comchemicalbook.com
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~2.9 - 3.2 | Quartet (q) | -CH₂-CF₃ |
| ~2.5 - 2.8 | Multiplet (m) | CH-N | |
| ~1.0 - 2.0 | Multiplets (m) | Cyclohexyl -CH₂- | |
| ¹³C | ~125 - 128 | Quartet (q, ¹JCF ≈ 275-280 Hz) | -CF₃ |
| ~55 - 58 | Singlet | CH-N | |
| ~48 - 52 | Quartet (q, ²JCF ≈ 30-35 Hz) | -CH₂-CF₃ | |
| ~25 - 35 | Singlets | Cyclohexyl -CH₂- | |
| ¹⁹F | ~ -70 to -75 | Triplet (t, ³JHF ≈ 10-12 Hz) | -CF₃ |
Mass Spectrometry for Reaction Intermediate Identification
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and structural features of this compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes invaluable for identifying and characterizing intermediates formed during its synthesis. nih.govnih.gov
Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion ([M]⁺•), the mass-to-charge ratio (m/z) of which confirms the molecular weight of the compound (181.12 g/mol ). The subsequent fragmentation of this molecular ion provides a unique fingerprint that helps to elucidate the structure.
For this compound, key fragmentation pathways would include:
Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This can lead to the loss of an alkyl radical from the cyclohexane ring or cleavage within the side chain. future4200.comthieme-connect.de
Loss of the Trifluoroethyl Group: Cleavage of the N-CH₂ bond can result in a fragment corresponding to the cyclohexylaminyl cation or a cyclohexyl radical.
Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, often initiated by an initial ring-opening to form an open-chain radical cation, followed by further cleavage. lookchem.comreddit.com
By analyzing the mass spectra of a reaction mixture over time, it is possible to identify the m/z values of reactants, products, and any transient intermediates, thereby providing crucial evidence for a proposed reaction mechanism.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 181 | [C₈H₁₄F₃N]⁺• | Molecular Ion (M⁺•) |
| 180 | [C₈H₁₃F₃N]⁺ | Loss of H• ([M-1]⁺) |
| 98 | [C₆H₁₂N]⁺ | Loss of •CF₃CH₂ radical |
| 84 | [C₅H₁₀N]⁺ | McLafferty-type rearrangement from ring-opened intermediate. reddit.com |
| 83 | [CF₃CH₂]⁺ | Trifluoroethyl cation |
| 56 | [C₃H₆N]⁺ | Alpha-cleavage and subsequent rearrangement of the cyclohexyl ring. future4200.com |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound or a solid derivative can be obtained, this technique can provide unambiguous information about its solid-state conformation and configuration.
The analysis would yield precise data on:
Bond Lengths and Angles: Confirming the covalent structure of the molecule.
Conformation: It would definitively show the conformation of the cyclohexane ring, which is expected to be a chair. Most importantly, it would establish whether the N-(2,2,2-trifluoroethyl) substituent occupies an axial or equatorial position in the crystal lattice. This is critical for understanding the molecule's stereoelectronic properties.
Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding (e.g., involving the N-H group) and other non-covalent interactions that dictate the macroscopic properties of the solid.
While obtaining a crystal suitable for X-ray diffraction can be challenging, the structural data it provides is unparalleled in its detail and is crucial for validating computational models and understanding structure-property relationships. rsc.org
In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation
To gain a deep understanding of the reaction dynamics involved in the synthesis of this compound, in-situ spectroscopic techniques are employed. These methods monitor the reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products without the need for sampling. wikipedia.org
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is particularly useful for tracking changes in functional groups. youtube.comresearchgate.net For instance, in a reductive amination synthesis starting from cyclohexanone (B45756) and 2,2,2-trifluoroethylamine, an ATR-FTIR probe inserted directly into the reactor could monitor:
The disappearance of the ketone C=O stretching band (~1715 cm⁻¹).
The formation and consumption of the transient imine intermediate (C=N stretch, ~1640-1690 cm⁻¹). mt.com
The appearance of the N-H bending vibration of the final secondary amine product (~1500-1600 cm⁻¹).
This real-time data allows for precise determination of reaction endpoints and the study of reaction kinetics, leading to optimized reaction conditions. rsc.org
In-situ NMR Spectroscopy: For certain reactions, the entire reaction can be run inside an NMR tube placed within the spectrometer. iastate.edu This allows for the continuous collection of NMR spectra over time. nih.govrsc.orgresearchgate.net By integrating the signals corresponding to specific protons or fluorine atoms of the reactants and products, precise kinetic profiles can be generated. This method is exceptionally powerful for identifying and structurally characterizing reaction intermediates that may be too unstable to isolate.
Q & A
Q. Key Parameters :
- Temperature : 60–80°C for substitution; room temperature for reductive amination.
- Catalyst : NaBH₃CN or Pd/C for reductive pathways.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation.
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 195 [M+H]⁺, with fragmentation patterns confirming the cyclohexyl and trifluoroethyl groups .
- Infrared (IR) : Stretching bands for N-H (~3300 cm⁻¹) and C-F (~1150–1250 cm⁻¹) .
Validation : Cross-referencing with NIST Chemistry WebBook data ensures accuracy in spectral assignments .
Advanced: How does the trifluoroethyl group influence the compound’s reactivity in further derivatization or catalytic applications?
Methodological Answer:
The -CF₃ group introduces electron-withdrawing effects and steric bulk , impacting reactivity:
- Electronic Effects : Reduces nucleophilicity of the amine, necessitating stronger bases or catalysts for alkylation/acylation.
- Steric Hindrance : Limits access to the nitrogen lone pair, affecting regioselectivity in cross-coupling reactions.
- Fluorophobic Effects : Enhances solubility in fluorinated solvents, enabling unique phase-separation strategies in catalysis .
Case Study : In fluorinated cyclohexane derivatives, the -CF₃ group stabilizes transition states in deoxofluorination reactions, enabling selective fluorination .
Advanced: What strategies mitigate competing side reactions (e.g., over-alkylation or oxidation) during synthesis?
Methodological Answer:
- Controlled Stoichiometry : Use a 1:1 molar ratio of cyclohexanamine to trifluoroethyl halide to minimize di-alkylation.
- Inert Atmosphere : Conduct reactions under N₂ or Ar to prevent oxidation of the amine .
- Additives : Add molecular sieves to scavenge water in reductive amination, improving yield .
- Low-Temperature Workup : Quench reactions at 0°C to terminate reactive intermediates.
Example : In a reported synthesis, diethyl ether as a solvent reduced over-alkylation by stabilizing the mono-alkylated product .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation; the compound may release toxic fumes upon decomposition .
- Storage : In airtight containers under inert gas (N₂), away from light and moisture.
- Spill Management : Neutralize with dilute HCl and absorb with vermiculite .
Note : Safety data sheets (SDS) from academic suppliers (e.g., Thermo Scientific) provide detailed hazard codes and first-aid measures .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding affinities to targets (e.g., carbonic anhydrase). The -CF₃ group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets .
- QSAR Studies : Correlate structural features (e.g., logP, dipole moment) with activity. For example, trifluoroethylamine derivatives show enhanced membrane permeability in pharmacokinetic models .
- MD Simulations : Assess stability of ligand-protein complexes over nanoseconds; the rigid cyclohexyl group may reduce conformational flexibility, affecting binding kinetics .
Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
